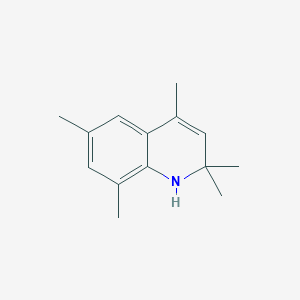

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol It is a derivative of quinoline, characterized by the presence of five methyl groups attached to the quinoline ring system

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline typically involves the alkylation of quinoline derivatives. One common method is the Friedel-Crafts alkylation, where quinoline is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems allows for precise control of reaction parameters, leading to consistent product quality .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation to form fully aromatic quinoline derivatives. This reactivity is attributed to the labile C–N bond and the electron-rich nature of the dihydroquinoline ring.

Mechanistic Insight : Oxidation proceeds through a radical intermediate, with methyl groups at C2 and C4 stabilizing transition states via hyperconjugation .

Photoinduced Addition Reactions

The compound participates in Markovnikov addition under UV irradiation, particularly with alcohols:

Key Findings :

-

Acidic conditions favor protonation at the nitrogen, generating a carbocation at C3 that reacts with nucleophiles .

-

Base-mediated pathways show slower kinetics due to deprotonation-induced stability .

Electrophilic Substitution

Methyl groups direct electrophiles to specific positions on the aromatic ring:

| Reaction | Reagent | Position Substituted | Notes |

|---|---|---|---|

| Halogenation | Cl₂ (FeCl₃ catalyst) | C5 or C7 | Steric hindrance limits reactivity at C8 |

| Sulfonation | SO₃ | C5 | Requires elevated temperatures (80–100°C) |

| Nitration | HNO₃/H₂SO₄ | C7 | Low regioselectivity due to competing methyl effects |

Structural Influence : The pentamethyl substitution creates steric barriers, favoring meta substitution despite the electron-donating methyl groups.

Reduction and Hydrogenation

While the compound is already partially saturated, further reduction alters its backbone:

Thermal and Acid-Catalyzed Rearrangements

Heating or acid treatment induces structural changes:

Comparative Reactivity with Analogues

The pentamethyl derivative shows distinct behavior compared to related compounds:

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules: 2,2,4,6,8-pentamethyl-1,2-dihydroquinoline serves as an intermediate in synthesizing more complex organic compounds. Its structure allows for various nucleophilic addition reactions due to the formation of reactive intermediates like carbocations during photolysis.

2. Biological Activity

- Antimicrobial and Antioxidant Properties: Research indicates that this compound exhibits significant antimicrobial activity against various pathogens and possesses antioxidant properties that may be beneficial in preventing oxidative stress-related diseases .

- Potential Therapeutic Agent: Studies are ongoing to evaluate its efficacy as a therapeutic agent for diseases such as malaria and dengue. Its structural similarity to other quinoline derivatives suggests potential applications in developing antimalarial drugs .

3. Photochemical Applications

- Photoinduced Proton Transfer Dynamics: The compound has been studied for its ultrafast excited state proton transfer dynamics in solvents like methanol and isopropanol. These studies reveal the mechanism of reaction dynamics on femtosecond and picosecond timescales . This understanding can lead to applications in photochemistry and materials science.

Data Table: Summary of Key Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a natural antimicrobial agent .

Case Study 2: Photochemical Behavior

Research on the photochemical behavior of the compound revealed that upon irradiation in methanol, it undergoes a Markovnikov addition reaction leading to distinct spectral properties. This behavior was characterized using flash photolysis techniques to observe transient species formed during the reaction .

作用机制

The mechanism of action of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates like carbocations. These intermediates can further react with nucleophiles, resulting in various chemical transformations .

相似化合物的比较

Similar Compounds

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline: Similar in structure but with a different methyl group arrangement.

2,2,4,6-Tetramethyl-1,2-dihydroquinoline: Lacks one methyl group compared to 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline.

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

生物活性

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline (PMDHQ) is a synthetic organic compound that has garnered attention for its unique chemical structure and potential biological activities. This compound belongs to the class of dihydroquinolines, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of PMDHQ, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

PMDHQ is characterized by its pentamethyl substitution pattern on the quinoline ring. This structure contributes to its chemical stability and reactivity. The molecular formula is C13H17N, and it has a molecular weight of 189.28 g/mol. The presence of multiple methyl groups enhances lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of PMDHQ is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that PMDHQ may exhibit the following mechanisms of action:

- Antioxidant Activity : PMDHQ has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Enzyme Inhibition : Studies suggest that PMDHQ can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase (AChE), which plays a role in neurotransmission .

- Cell Signaling Modulation : PMDHQ may influence cell signaling pathways by interacting with receptors or altering the activity of kinases involved in cellular processes .

Biological Activity Data

A summary of key biological activities associated with PMDHQ based on recent studies is presented in the following table:

Case Study 1: Antioxidant Properties

In a study examining the antioxidant properties of PMDHQ, researchers utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to evaluate free radical scavenging activity. Results indicated that PMDHQ exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of PMDHQ against AChE inhibition. In vitro assays demonstrated that PMDHQ effectively inhibited AChE activity in a dose-dependent manner. This finding supports further exploration of PMDHQ as a candidate for treating neurodegenerative disorders such as Alzheimer's disease.

Research Findings

Recent research has highlighted several promising aspects of PMDHQ's biological activity:

- Anticancer Potential : Studies have shown that PMDHQ exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Anti-inflammatory Effects : In models of inflammation, PMDHQ administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

属性

IUPAC Name |

2,2,4,6,8-pentamethyl-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-9-6-10(2)13-12(7-9)11(3)8-14(4,5)15-13/h6-8,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHOHMXWCUSMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(N2)(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。